![molecular formula C18H16N2OS B1203986 N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide](/img/structure/B1203986.png)
N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide is an anilide.
Aplicaciones Científicas De Investigación
Immunomodulating Activity
- N-Aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a class including N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice. One compound from this class showed effectiveness in preventing adjuvant-induced arthritis in rats (Doria et al., 1991).
Synthesis and Chemical Applications
- Efficient stereoselective synthesis of functionalized cyclopropanes was achieved through the cyclization of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide (Tanaka et al., 1987).
- Synthesis of 4-thiazolidinone derivatives, including N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, demonstrated potential in affecting the inflammatory/oxidative process, with significant anti-inflammatory and potential wound healing effects (Incerti et al., 2018).
Tumor Hypoxia Markers
- Nitroimidazole-based thioflavin-T derivatives, including a variant of N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, were synthesized and evaluated as tumor hypoxia markers. These compounds showed potential for accumulating in hypoxic tumor cells (Li et al., 2005).
Muscle Relaxants
- Isoxazole derivatives, structurally related to N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, were found to possess selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Herbicidal Activity
- Certain N-substituted propanamides, sharing a structural motif with N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide, showed moderate to good selective herbicidal activity against specific plant species (Liu & Shi, 2014).
Neurological Studies
- A protective effect against neurotoxicity in a mouse model was observed with a compound structurally similar to N-[3-(2-phenyl-4-thiazolyl)phenyl]propanamide (Allis & Cohen, 1977).
Propiedades
Fórmula molecular |
C18H16N2OS |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N2OS/c1-2-17(21)19-15-10-6-9-14(11-15)16-12-22-18(20-16)13-7-4-3-5-8-13/h3-12H,2H2,1H3,(H,19,21) |
Clave InChI |
AREXEJCINWJIMP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
SMILES canónico |
CCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



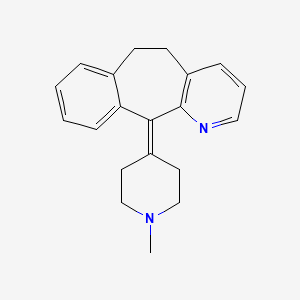

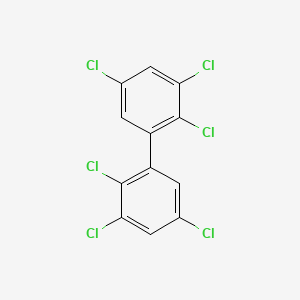
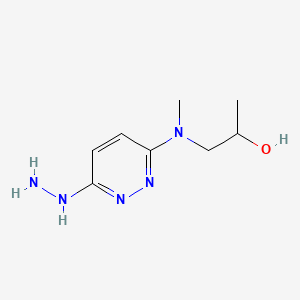
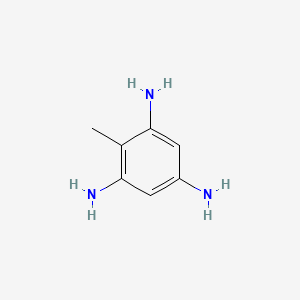

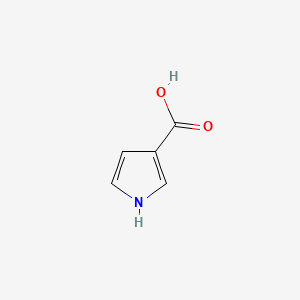
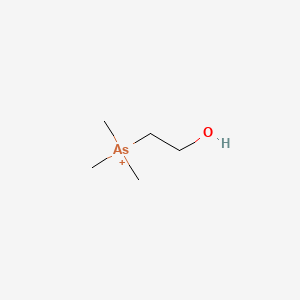
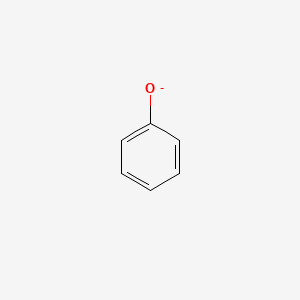
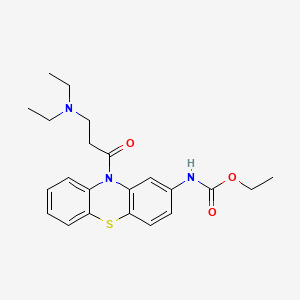
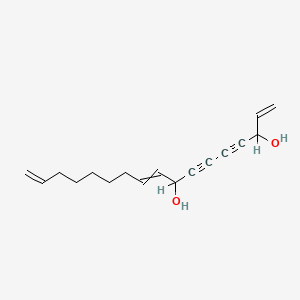
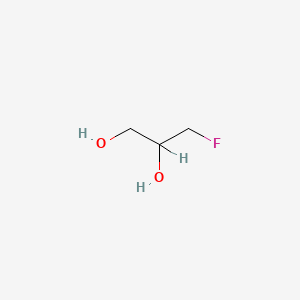
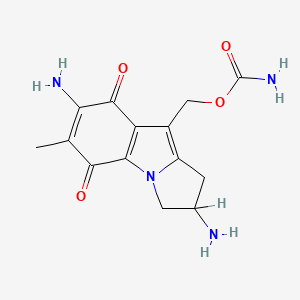
![2-Amino-N-{5-[6-(dimethylamino)-9H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B1203924.png)